molecular formula C14H16N2OS B2483238 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone CAS No. 1797739-33-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2483238
CAS No.: 1797739-33-3
M. Wt: 260.36
InChI Key: KDPXYIRKZHICTR-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl derivatives have been explored for their antibacterial properties. A study focused on the synthesis of such derivatives, revealing their potential in vitro antibacterial activity. This suggests the compound's relevance in the development of new antibacterial agents (B. Reddy et al., 2011).

Asymmetric Synthesis in Medicinal Chemistry

The compound plays a role in the stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors. This application is crucial in medicinal chemistry for the development of targeted therapies (Zecheng Chen et al., 2010).

Cycloaddition Reactions in Organic Chemistry

The compound's structure facilitates its involvement in cycloaddition reactions. Such reactions are fundamental in organic chemistry for constructing complex molecular architectures, which can be applied in various fields including drug design and synthesis (P. Zanirato, 2002).

Applications in Molecular Docking and Anticancer Research

The structure of the compound allows it to be included in molecular docking studies, particularly in the search for new anticancer and antimicrobial agents. This showcases its potential in aiding the discovery of new therapeutic compounds (Kanubhai D. Katariya et al., 2021).

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-18-13-12(6-3-9-15-13)14(17)16-10-4-2-5-11(16)8-7-10/h2-4,6,9-11H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXYIRKZHICTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.